Delta-Opioid Receptor Affinity and Functional Selectivity: Quantitative Comparison vs. Mu and Kappa Subtypes
In a systematic pharmacological characterization, 1-amino-3-phenylcyclobutane-1-carboxylic acid exhibited selective binding to the δ-opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (equivalent to Ki ≈ 1.15 μM), while showing no detectable affinity for μ-opioid (μOR) or κ-opioid (κOR) receptors (pKi <5, or Ki >10 μM) under identical assay conditions [1]. Functional cAMP assays confirmed this selectivity, with the compound demonstrating agonist potency (pIC50 6.01 ± 0.09) at δOR, but no measurable activity at μOR or κOR (pIC50 <5) [1]. This δ-selective profile distinguishes the compound from structurally related phenylcyclobutane derivatives that may lack characterized opioid receptor activity.
| Evidence Dimension | Opioid receptor subtype binding affinity and functional activity |
|---|---|
| Target Compound Data | δOR: pKi 5.94 ± 0.16 (Ki ~1.15 μM); pIC50 6.01 ± 0.09; μOR/κOR: pKi <5, pIC50 <5 |
| Comparator Or Baseline | μ-Opioid receptor: pKi <5, pIC50 <5; κ-Opioid receptor: pKi <5, pIC50 <5 |
| Quantified Difference | δOR vs μOR: ΔpKi ≥ 0.94 (>8.7-fold selectivity); δOR vs κOR: ΔpKi ≥ 0.94 (>8.7-fold selectivity) |
| Conditions | Radioligand binding assays and cAMP functional assays; all assays run in three or more independent trials; SEM reported for δOR measurements |
Why This Matters
This δ-opioid receptor selectivity profile defines a specific pharmacological fingerprint for procurement when δOR-selective tool compounds are required, eliminating the confounding μOR/κOR activity that complicates interpretation in many phenyl-containing amino acid derivatives.
- [1] Molecules. 2021 Nov 29;26(23):7236. doi:10.3390/molecules26237236. Table 1: Pharmacological characterization of compound 1. View Source
